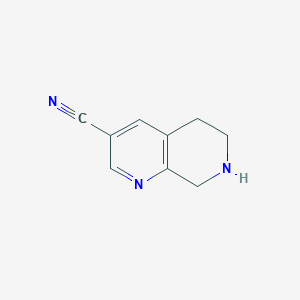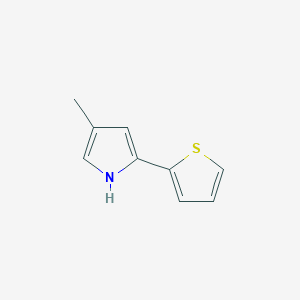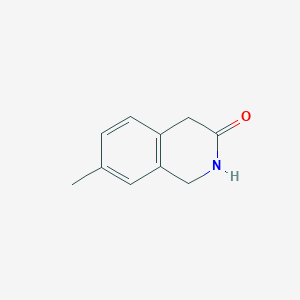![molecular formula C9H16N2 B11920448 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane CAS No. 768379-02-8](/img/structure/B11920448.png)
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diazadispiro[214~5~2~3~]undecane is a spirocyclic compound characterized by its unique structural framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. For instance, the use of cyclization reactions involving nitrogen-containing precursors can lead to the formation of the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Substitution reactions can occur at specific positions within the spirocyclic structure, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane has found applications in several scientific research areas, including:
Biology: Its structural features allow it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s biological activity has shown promise in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to target proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another nitrogen-containing spirocyclic compound with distinct chemical properties.
1,7-Diazaspiro[5.5]undecane: A related spirocyclic compound with similar structural features.
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro[5.1.11.2]henicosan-21-one: A spirocyclic compound with both oxygen and nitrogen atoms in its structure.
Uniqueness
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane stands out due to its specific arrangement of nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
768379-02-8 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
6,7-diazadispiro[2.1.45.23]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8(1)3-4-9(7-8)5-6-10-11-9/h10-11H,1-7H2 |
Clé InChI |
YXGHHZOEVBHVFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCC3(C2)CCNN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)

![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)


